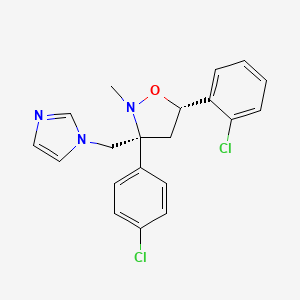
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl groups and an imidazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine typically involves the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Attachment of the Imidazole Moiety: The imidazole group can be attached via a nucleophilic substitution reaction involving an appropriate imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions may target the chlorophenyl groups or the isoxazolidine ring.
Substitution: Substitution reactions can occur at the chlorophenyl groups or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine: This compound itself.
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazoline: A similar compound with an isoxazoline ring instead of an isoxazolidine ring.
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazole: A similar compound with an isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113614-52-1 |
|---|---|
Molecular Formula |
C20H19Cl2N3O |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(3S,5S)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H19Cl2N3O/c1-24-20(13-25-11-10-23-14-25,15-6-8-16(21)9-7-15)12-19(26-24)17-4-2-3-5-18(17)22/h2-11,14,19H,12-13H2,1H3/t19-,20+/m0/s1 |
InChI Key |
KNAWZCVEJBHREV-VQTJNVASSA-N |
Isomeric SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C(CC(O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


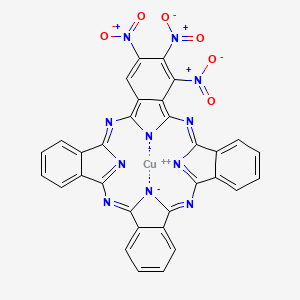
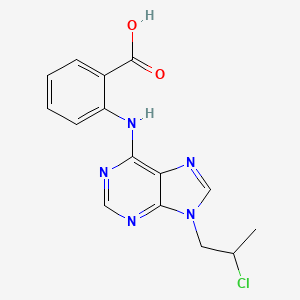

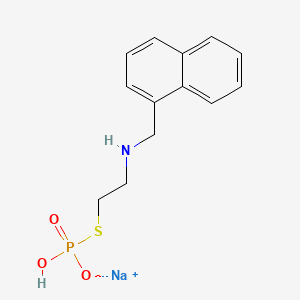
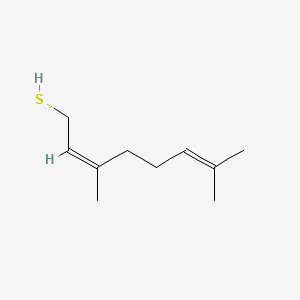
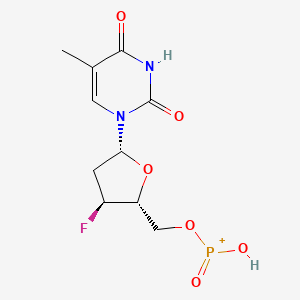
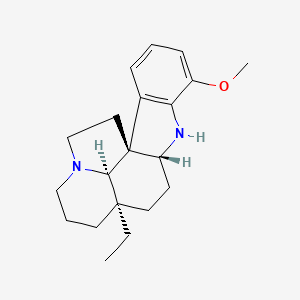
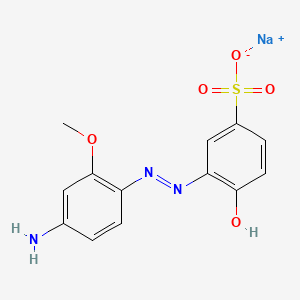
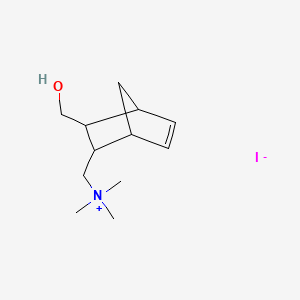
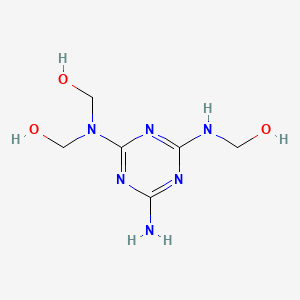
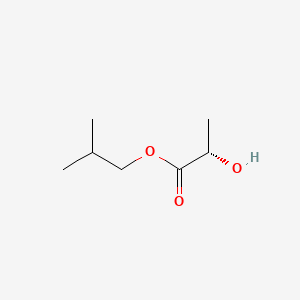
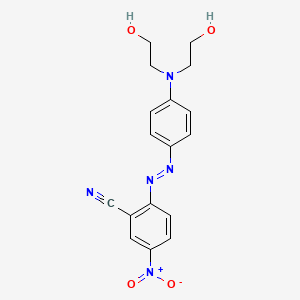
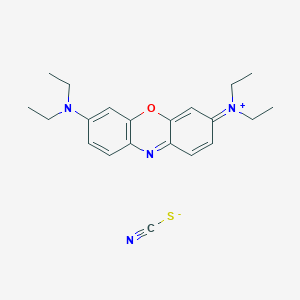
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
